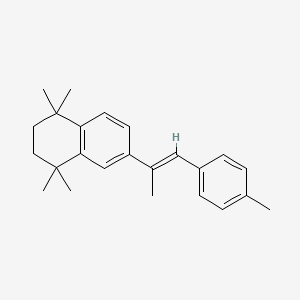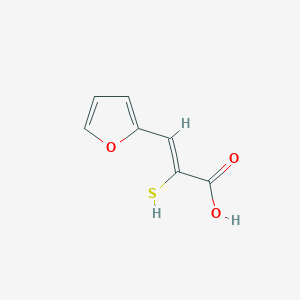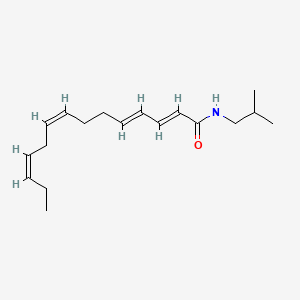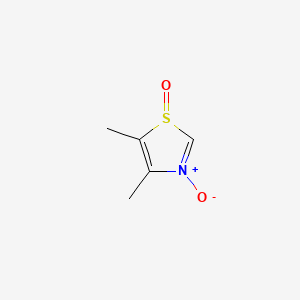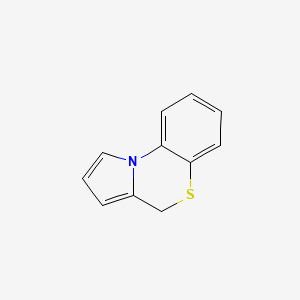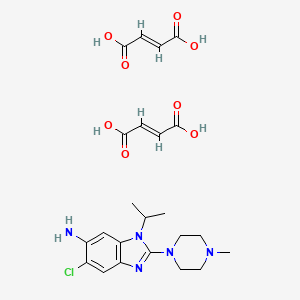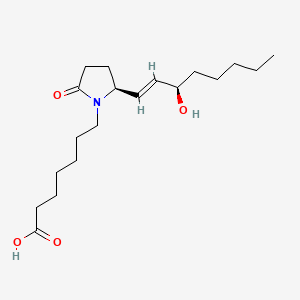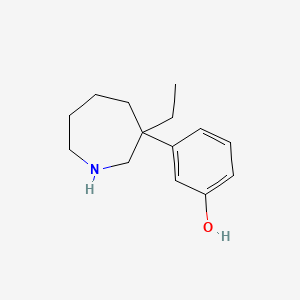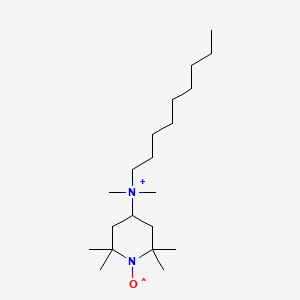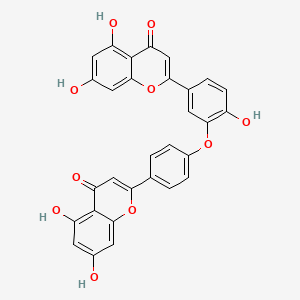
Ochnaflavone
描述
鹅掌楸黄酮是一种天然存在的双黄酮,属于双黄酮家族的次生植物代谢产物。 它于 1973 年首次从鹅掌楸属植物(Ochnaceae 科)的鹅掌楸(Ochna squarrosa Linn)中分离出来 。 鹅掌楸黄酮以其独特的介导各种生物活性的能力而闻名,包括抑制磷脂酶 A2 和淋巴细胞增殖 。 该化合物因其潜在的治疗应用而受到高度关注,特别是在抗炎和抗动脉粥样硬化活性领域 .
作用机制
鹅掌楸黄酮的作用机制涉及调节各种分子靶点和途径。该化合物通过抑制参与炎症、癌症和病毒感染的关键酶和信号通路来发挥作用。 例如,鹅掌楸黄酮抑制细胞外信号调节激酶 (ERK) 途径、基质金属蛋白酶-9 (MMP-9) 和细胞周期调控 。 此外,该化合物调节 ERK1-2/p38/NFκB 信号通路并调节基质金属蛋白酶的表达 .
生化分析
Biochemical Properties
Ochnaflavone plays a crucial role in biochemical reactions, particularly in the inhibition of phospholipase A2 and lymphocyte proliferation . Phospholipase A2 is an enzyme involved in the release of arachidonic acid, a precursor for pro-inflammatory lipid mediators. By inhibiting this enzyme, this compound helps regulate inflammatory responses. Additionally, this compound interacts with various proteins and biomolecules, including extracellular signal-regulated kinase 1/2, matrix metalloproteinase-9, and cell cycle proteins, to exert its biological effects .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit tumor necrosis factor-alpha-induced proliferation of human vascular smooth muscle cells by regulating extracellular signal-regulated kinase 1/2, matrix metalloproteinase-9, and cell cycle proteins . This regulation helps prevent the formation of atheromas on arterial walls, demonstrating this compound’s potential in treating atherogenesis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits phospholipase A2, reducing the release of arachidonic acid and subsequent production of pro-inflammatory lipid mediators . This compound also modulates gene expression by influencing transcription factors and signaling pathways involved in inflammation and cell proliferation . These interactions contribute to its anti-inflammatory and anti-atherogenic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that this compound maintains its biological activity over extended periods, with minimal degradation . Long-term exposure to this compound in vitro and in vivo has demonstrated sustained anti-inflammatory and anti-atherogenic effects .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits significant anti-inflammatory and anti-atherogenic effects without causing toxicity . At higher doses, some adverse effects, such as hepatotoxicity and gastrointestinal disturbances, have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with enzymes and cofactors to exert its biological effects. It influences metabolic flux and metabolite levels by modulating the activity of key enzymes involved in inflammation and cell proliferation . These interactions contribute to its overall pharmacological profile and therapeutic potential.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and efficacy.
Subcellular Localization
This compound’s subcellular localization is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization ensures that this compound exerts its effects precisely where needed, enhancing its therapeutic potential.
准备方法
合成路线和反应条件: 鹅掌楸黄酮的全合成涉及几个关键步骤。 1973 年,河野小组首次实现了全合成,随后是赫登小组 。 该合成涉及形成二芳基醚中间体,并通过环化组装两个黄酮核 。 已经确定了形成鹅掌楸黄酮的氧化环化的最佳实验条件,包括使用钯 (II) 催化 .
工业生产方法: 鹅掌楸黄酮的工业生产方法没有详细记录。
化学反应分析
反应类型: 鹅掌楸黄酮会发生各种化学反应,包括氧化、还原和取代反应。 该化合物可以通过使用钯 (II) 催化剂对 2'-羟基二氢查尔酮进行氧化环化来合成 .
常用试剂和条件: 鹅掌楸黄酮合成中常用的试剂包括钯 (II) 催化剂、氧化剂和添加剂。 氧化环化过程涉及使用碘 (I2) 和钯 (II) 催化剂等氧化剂 .
主要产物: 2'-羟基二氢查尔酮氧化环化形成的主要产物是鹅掌楸黄酮。 反应条件经过优化,以实现所需产物的较高产率和纯度 .
科学研究应用
鹅掌楸黄酮在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域。一些值得注意的应用包括:
抗炎活性: 鹅掌楸黄酮已被证明可以抑制磷脂酶 A2,这是一种参与炎症过程的关键酶.
抗动脉粥样硬化活性: 该化合物抑制血管平滑肌细胞的增殖,这是动脉粥样硬化发展的一个关键因素.
抗癌活性: 鹅掌楸黄酮具有显著的抗癌特性,包括抑制肿瘤细胞增殖和转移.
相似化合物的比较
鹅掌楸黄酮属于双黄酮家族,该家族还包括其他类似化合物,如桧黄酮、珠光黄酮和艾黄酮 。这些化合物具有结构相似性,例如黄酮单元之间存在醚键。鹅掌楸黄酮因其特定的生物活性及其分子靶点而独一无二。 例如,桧黄酮也表现出抗癌特性,但其作用机制和分子靶点不同 .
类似化合物:
- 桧黄酮
- 珠光黄酮
- 艾黄酮
属性
IUPAC Name |
2-[4-[5-(5,7-dihydroxy-4-oxochromen-2-yl)-2-hydroxyphenoxy]phenyl]-5,7-dihydroxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O10/c31-16-8-20(34)29-22(36)12-24(39-27(29)10-16)14-1-4-18(5-2-14)38-26-7-15(3-6-19(26)33)25-13-23(37)30-21(35)9-17(32)11-28(30)40-25/h1-13,31-35H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNPGECDACGBKDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC4=C(C=CC(=C4)C5=CC(=O)C6=C(C=C(C=C6O5)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70198281 | |
| Record name | Ochnaflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50276-96-5 | |
| Record name | Ochnaflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50276-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ochnaflavone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050276965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ochnaflavone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70198281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ochnaflavone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5B97Q9UZ5T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Ochnaflavone exhibits its activity by interacting with various molecular targets. For instance, it directly inhibits secretory phospholipase A2 (sPLA2-IIA) [, , , , ]. This inhibition prevents the release of arachidonic acid, a precursor to inflammatory mediators like prostaglandins and leukotrienes [, , , ]. This compound also suppresses the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), further contributing to its anti-inflammatory effects [, , ]. Additionally, it modulates cell cycle progression by downregulating cyclins and CDKs while upregulating the CDK inhibitor p21waf1 [].
A:
- Spectroscopic Data: this compound's structure has been elucidated using various spectroscopic techniques including 1D and 2D NMR, Mass Spectrometry (MS), and Infrared Spectroscopy (IR) [, , , , , ]. Key structural features are the presence of two apigenin units connected by a C-O-C linkage between the C-3′ of one unit and C-4‴ of the other, forming a biflavonoid structure.
ANone: While specific studies on material compatibility and stability are limited, the isolation of this compound from various plant sources suggests it possesses inherent stability under natural conditions [1, 3, 6-8, 10, 14, 20, 29]. Further research is needed to determine its stability under different pH, temperature, and storage conditions relevant to pharmaceutical applications.
A: Current research primarily focuses on this compound's biological activities rather than its potential catalytic properties. While it inhibits enzymes like sPLA2-IIA [, , , , ] and possibly COX-2 [, ], these interactions are primarily inhibitory rather than catalytic. Further investigation is needed to explore any inherent catalytic potential and related applications.
A: Yes, computational studies, including molecular docking and molecular dynamics simulations, have been conducted on this compound [, , , ]. These studies have explored its binding interactions with targets like SARS-CoV-2 proteins (Mpro, ACE2) [, ] and PPAR-γ [, ], providing insights into its potential therapeutic mechanisms.
ANone: Specific SHE regulations regarding this compound are currently unavailable, likely due to its early stage of development as a potential therapeutic agent. As research progresses, addressing SHE considerations, including toxicological assessments, environmental impact evaluations, and the establishment of safe handling and disposal procedures, will be crucial.
A: The research journey of this compound began with its initial isolation and structural characterization from the leaves of Ochna squarrosa Linn []. Early studies focused on elucidating its chemical structure and exploring its anti-inflammatory properties [, , , ]. Subsequent research identified its presence in other plant species [3, 6-8, 10, 14, 20, 29] and further investigated its anti-inflammatory mechanisms, including its inhibitory effects on sPLA2-IIA [, , , , ]. Recent studies have employed computational approaches to explore its potential as a therapeutic agent for diseases like COVID-19 and its associated complications [, , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-{(E)-2-[4-(butan-2-yloxy)-3-ethoxyphenyl]ethenyl}-5-nitropyrimidine-2,4-diol](/img/structure/B1238408.png)

